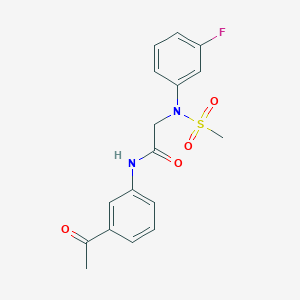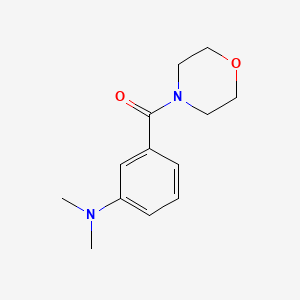![molecular formula C24H21NO2 B3480682 3-[2,2-bis(4-methoxyphenyl)ethenyl]-1H-indole](/img/structure/B3480682.png)
3-[2,2-bis(4-methoxyphenyl)ethenyl]-1H-indole
Overview
Description
3-[2,2-bis(4-methoxyphenyl)ethenyl]-1H-indole is an organic compound characterized by its unique structure, which includes an indole core substituted with a bis(4-methoxyphenyl)ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,2-bis(4-methoxyphenyl)ethenyl]-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core and the bis(4-methoxyphenyl)ethenyl group.
Condensation Reaction: The indole core is reacted with bis(4-methoxyphenyl)ethenyl precursor under basic conditions to form the desired product.
Purification: The crude product is purified using column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2,2-bis(4-methoxyphenyl)ethenyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyls.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
3-[2,2-bis(4-methoxyphenyl)ethenyl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-[2,2-bis(4-methoxyphenyl)ethenyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one: A compound with similar structural features but different biological activities.
4,4’-Bis[2-(2-methoxyphenyl)vinyl]biphenyl: Another compound with bis(4-methoxyphenyl) groups, used as an optical brightener.
Uniqueness
3-[2,2-bis(4-methoxyphenyl)ethenyl]-1H-indole is unique due to its indole core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-[2,2-bis(4-methoxyphenyl)ethenyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO2/c1-26-20-11-7-17(8-12-20)23(18-9-13-21(27-2)14-10-18)15-19-16-25-24-6-4-3-5-22(19)24/h3-16,25H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIRLFMGEPXYQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC2=CNC3=CC=CC=C32)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-1-(4-CHLOROPHENYL)-5-({[1,3-DIHYDROXY-2-(HYDROXYMETHYL)PROPAN-2-YL]AMINO}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B3480609.png)
![4-{[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid](/img/structure/B3480612.png)
![N-(4-acetamidophenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide](/img/structure/B3480613.png)
![Ethyl 2-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate](/img/structure/B3480618.png)
![Methyl 2-[4-[(3,4-dimethoxyphenyl)sulfamoyl]phenoxy]acetate](/img/structure/B3480632.png)

![2-[4-(benzylsulfamoyl)phenoxy]-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B3480646.png)
![2-[4-(benzylsulfamoyl)phenoxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B3480653.png)
![N-benzyl-4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B3480659.png)
![N-(4-chlorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3480677.png)

methanone](/img/structure/B3480689.png)
![3-[(3-bromo-4-methoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B3480701.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-4-nitrobenzamide](/img/structure/B3480708.png)
